molecular formula C18H27NO4S B1610245 tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate CAS No. 253426-70-9

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate

Cat. No.: B1610245
CAS No.: 253426-70-9
M. Wt: 353.5 g/mol
InChI Key: CHWYBOVSGSJNFE-UHFFFAOYSA-N
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Description

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate (molecular formula: C₂₁H₂₉NO₄S) is a carbamate derivative featuring a phenylsulfonyl group, a cyclohexyl moiety, and a tert-butyl carbamate substituent. The phenylsulfonyl group may contribute to receptor binding interactions, while the tert-butyl and cyclohexyl groups influence steric effects and solubility .

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-18(2,3)23-17(20)19-16(14-10-6-4-7-11-14)24(21,22)15-12-8-5-9-13-15/h5,8-9,12-14,16H,4,6-7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYBOVSGSJNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472940
Record name tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253426-70-9
Record name tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate
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Preparation Methods

Catalytic Asymmetric Mannich Reaction

The most relevant method involves a three-component Mannich reaction, as demonstrated for tert-Butyl phenyl(phenylsulfonyl)methylcarbamate . Adapting this protocol for the cyclohexyl variant would require substituting benzaldehyde with cyclohexanecarbaldehyde.

Procedure Outline

  • Reagents :
    • Cyclohexanecarbaldehyde (substituted for benzaldehyde)
    • tert-Butyl carbamate
    • Sodium benzenesulfinate
    • Formic acid (catalyst)
    • Tetrahydrofuran (THF)/water solvent system
  • Steps :
    • Combine reagents in THF/water under argon.
    • Stir at room temperature for 18–24 hours.
    • Isolate the product via filtration and wash with hexane/dichloromethane.

Expected Outcome :

  • Yield: ~80% (based on analogous reactions).
  • Key intermediate: tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate precipitates as a crystalline solid.

N-Boc-Imine Formation and Functionalization

A two-step process involving imine formation followed by nucleophilic addition could be employed, inspired by protocols for (E)-tert-Butyl benzylidenecarbamate .

Step A: Imine Synthesis

Reagent Quantity Role
Cyclohexanecarbaldehyde 1.02 equiv Aldehyde component
tert-Butyl carbamate 1.00 equiv Amine source
K₂CO₃ 6.0 equiv Base
  • Reflux in THF for 15 hours to form the N-Boc-imine intermediate.

Step B: Sulfone Addition

  • Treat the imine with sodium benzenesulfinate in acetonitrile at 0°C with (S)-proline as a chiral catalyst.
  • Workup with diethyl ether and brine yields the final product.

Key Data :

  • Enantiomeric ratio: >99:1 (achievable via proline catalysis).
  • Purification: Trituration with iso-hexane.

Alternative Sulfonylation Approaches

Ambeed protocols for tert-butyl carbamate derivatives highlight palladium-catalyzed coupling and formic acid-mediated condensations.

Example Reaction Table

Substrate Conditions Yield Source
2-Bromo-4-cyanobenzaldehyde Formic acid, THF/water, 6 days 57%
3-Bromo-4-formylbenzonitrile Formic acid, room temperature 95.2 g

Adaptation for Cyclohexyl Variant :

  • Replace brominated aldehydes with cyclohexanecarbaldehyde.
  • Optimize reaction time and solvent ratios for improved yields.

Chemical Reactions Analysis

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. The pathways involved in its action include nucleophilic substitution, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its combination of a phenylsulfonyl group and cyclohexyl-carbamate structure. Below is a comparison with structurally related carbamates:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate C₁₂H₂₃NO₃ 229.32 Hydroxymethyl group Increased hydrophilicity (TPSA: 58.7 Ų) vs. phenylsulfonyl’s electron-withdrawing effects
tert-Butyl (phenylsulfonyl)((S)-4-(prop-1-en-2-yl)cyclohex-1-enyl)methylcarbamate C₂₁H₂₉NO₄S 399.53 Propenyl-cyclohexene, phenylsulfonyl Enhanced lipophilicity (logP: ~3.5 estimated) due to unsaturated hydrocarbon chain
tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate C₁₅H₃₁NO₂S 289.48 Butan-2-ylsulfanyl hexyl chain Higher flexibility and sulfur-mediated metabolic stability

Key Observations :

Pharmacological and Binding Profile Comparisons

Evidence from angiotensin II receptor antagonist studies highlights critical differences in receptor interaction modes:

  • Competitive vs. Non-competitive Antagonism: Compounds with sulfonyl (-SO₂) groups (e.g., the target compound) may exhibit non-competitive antagonism, whereas nitro (-NO₂) analogs act competitively. This suggests the SO₂ group interacts with distinct receptor subpockets (e.g., L4 vs. L3 for tert-butyl/cyclohexyl groups) .
  • Binding Affinity : The cyclohexyl group in the target compound may compensate for reduced binding affinity caused by the SO₂ group, as seen in analogs where bulky substituents enhance receptor pocket occupancy .
Physicochemical and Bioactivity Data

Comparative data for select properties (where available):

Property Target Compound tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate
logP (Estimated) ~3.8 1.9 3.2
TPSA (Ų) 85.7 58.7 65.7
H-bond Donors 1 2 1
BBB Permeability Low Moderate Low

Notes:

    Biological Activity

    tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

    The biological activity of this compound primarily involves its interaction with specific enzymes. The carbamate functional group within the molecule can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism disrupts various metabolic pathways, potentially affecting cellular functions and contributing to its therapeutic effects.

    Biological Activity Overview

    Research indicates that this compound may exhibit significant inhibitory effects on cholinesterases, which are crucial enzymes involved in neurotransmission. In particular, studies have shown that derivatives of similar carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying degrees of potency. For example, certain derivatives demonstrated IC50 values ranging from 44 µM to over 100 µM for AChE, indicating a potential for neurological applications .

    Comparative Analysis of Inhibition Potency

    Compound NameIC50 (µM) AChEIC50 (µM) BChE
    This compoundTBDTBD
    Rivastigmine (reference drug)<44<22
    Other derivatives44–10022–277

    Case Studies and Research Findings

    • Inhibition Studies : A study evaluated various carbamate derivatives for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. The results indicated that some compounds exhibited dual inhibition capabilities, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
    • Structure-Activity Relationship : The structure-activity relationship (SAR) analysis of related compounds has shown that modifications to the phenylsulfonyl and cyclohexyl groups can significantly influence biological activity. Compounds with specific substitutions demonstrated enhanced potency against bacterial strains and improved selectivity for cholinesterases .
    • Toxicity Assessment : Evaluations of toxicity profiles are critical for understanding the safety of these compounds. One study reported that certain derivatives maintained high cell viability even at concentrations exceeding their MIC values, indicating favorable safety profiles .

    Q & A

    Basic: What are the recommended synthetic pathways for synthesizing tert-butyl cyclohexyl(phenylsulfonyl)methylcarbamate, and how can reaction conditions be optimized?

    Answer:
    The compound can be synthesized via multi-step protocols involving reductive amination or nucleophilic substitution. For example, a reductive amination approach using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid (HOAc) is effective for forming cyclohexylamine intermediates . Optimization includes:

    • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
    • Reagent stoichiometry : A 1:1.2 molar ratio of ketone to amine precursor ensures complete conversion .
    • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

    Basic: How should researchers handle safety protocols given incomplete physicochemical data (e.g., melting point, solubility)?

    Answer:
    When physicochemical data (e.g., melting point, vapor pressure) are unavailable, adopt precautionary measures:

    • Ventilation : Use fume hoods for all manipulations to avoid inhalation risks .
    • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For powders, use NIOSH-approved N95 respirators .
    • Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids due to potential incompatibilities .

    Advanced: What mechanistic insights explain the role of NaHB(OAc)₃ in reductive amination steps during synthesis?

    Answer:
    NaHB(OAc)₃ acts as a selective reducing agent for imine intermediates formed between ketones and amines. Its mild acidity (via HOAc) stabilizes the protonated imine, enabling efficient hydride transfer while tolerating functional groups like sulfonamides. This avoids over-reduction of aromatic rings or ester groups, which is critical for preserving the carbamate structure .

    Advanced: How can researchers resolve contradictions in stability data across different SDS sources?

    Answer:
    Discrepancies in stability data (e.g., incompatibility with acids vs. bases) require empirical validation:

    • Stress testing : Expose the compound to pH extremes (e.g., 1M HCl vs. 1M NaOH) and monitor decomposition via TLC or HPLC .
    • Thermogravimetric analysis (TGA) : Determine thermal stability under nitrogen/air atmospheres to identify safe handling temperatures .
    • Literature cross-referencing : Compare findings with structurally analogous tert-butyl carbamates, which often degrade via hydrolysis of the carbamate group under acidic conditions .

    Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

    Answer:

    • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclohexyl group integration) and carbamate linkage (C=O at ~155 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

    Advanced: How can toxicity risks be assessed when toxicological data (e.g., LD50, genotoxicity) are limited?

    Answer:
    In the absence of comprehensive

    • Read-across analysis : Compare with structurally similar compounds (e.g., tert-butyl carbamates with phenylsulfonyl groups) known to exhibit moderate acute toxicity (oral LD50 ~500 mg/kg in rodents) .
    • In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
    • Exposure modeling : Use computational tools (e.g., OECD QSAR Toolbox) to predict ecotoxicity and prioritize containment measures .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate
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    tert-Butyl cyclohexyl(phenylsulfonyl)methylcarbamate

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